2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide
CAS No.: 932475-80-4
Cat. No.: VC7057011
Molecular Formula: C22H24N4O2
Molecular Weight: 376.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932475-80-4 |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.46 |
| IUPAC Name | N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
| Standard InChI | InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28) |
| Standard InChI Key | SBSUSILGKSZKFT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Introduction
Overview of the Compound
The compound 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide is a spirocyclic derivative characterized by a triazaspiro framework. It contains a phenyl group, an o-tolyl substituent, and an acetamide moiety. This structure is notable for its potential bioactivity due to the spirocyclic core, which often imparts unique physicochemical properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.46 g/mol |
| IUPAC Name | N-(o-tolyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Synthesis
The synthesis of this compound involves:
-
Formation of the spirocyclic core: A multistep reaction sequence typically involving cyclization reactions to form the 1,4,8-triazaspiro[4.5]decane framework.
-
Functionalization: Introduction of the phenyl and o-tolyl groups through condensation or substitution reactions.
-
Acetamide linkage: Coupling of acetic acid derivatives with the amine group on the spiro system.
Analytical Characterization
The compound can be characterized using:
-
Spectroscopy:
-
NMR (¹H and ¹³C): To confirm the chemical environment of protons and carbons.
-
IR Spectroscopy: To identify functional groups like amides and ketones.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation.
-
-
X-ray Crystallography:
-
To determine the three-dimensional structure.
-
Potential Applications
While specific applications for this compound are not yet documented, its structural features suggest potential in:
-
Pharmaceuticals:
-
As a scaffold for drug discovery targeting enzymes or receptors.
-
-
Material Science:
-
Spiro compounds are sometimes used in optical or electronic materials due to their stereoelectronic properties.
-
Comparative Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume